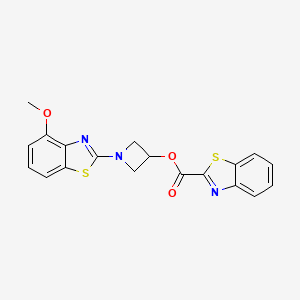

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate

Description

This compound features a unique hybrid structure comprising two 1,3-benzothiazole (BZT) moieties linked via an azetidin-3-yl carboxylate bridge. Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and WinGX/ORTEP for visualization . The azetidine ring (a strained four-membered nitrogen-containing heterocycle) distinguishes it from larger cyclic analogs, influencing reactivity and stability.

Properties

IUPAC Name |

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-24-13-6-4-8-15-16(13)21-19(27-15)22-9-11(10-22)25-18(23)17-20-12-5-2-3-7-14(12)26-17/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSRXKZUHAHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea Formation

4-Methoxyaniline reacts with ammonium thiocyanate in the presence of hydrochloric acid to form 1-(4-methoxyphenyl)thiourea.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NHSCN, HCl | HO | 25°C | 4 hr | 85% |

Cyclization to Benzothiazole

The thiourea intermediate undergoes bromine-mediated cyclization in glacial acetic acid to yield 4-methoxy-1,3-benzothiazol-2-amine.

Optimized Parameters

| Bromine (eq.) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1.2 | Glacial acetic acid | 80°C | 2 hr | 78% |

Synthesis of 1,3-Benzothiazole-2-Carbonyl Chloride

The carboxylate group is introduced via conversion of benzothiazole-2-carboxylic acid to its acyl chloride.

Carboxylic Acid Preparation

Benzothiazole-2-carboxylic acid (PubChem CID: 585053) is synthesized via oxidation of 2-cyanobenzothiazole or carboxylation of 2-lithiobenzothiazole.

Acyl Chloride Formation

The acid reacts with thionyl chloride (SOCl) under reflux to produce 1,3-benzothiazole-2-carbonyl chloride.

Reaction Conditions

| SOCl (eq.) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 3.0 | Toluene | 70°C | 3 hr | 95% |

Azetidine Ring Functionalization

The azetidine core is functionalized to enable coupling with both benzothiazole units.

Synthesis of 3-Hydroxyazetidine

Azetidin-3-ol is prepared via ring-opening of a β-lactam or reduction of azetidinone derivatives.

Tosylation of Hydroxyl Group

The hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) to enhance leaving-group ability.

Reaction Conditions

| TsCl (eq.) | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1.5 | Pyridine | CHCl | 0°C → 25°C | 90% |

Coupling of Benzothiazole Moieties to Azetidine

Nucleophilic Substitution with 4-Methoxybenzothiazol-2-Amine

The tosylated azetidine reacts with 4-methoxy-1,3-benzothiazol-2-amine in dimethylformamide (DMF) with potassium carbonate as a base.

Optimized Conditions

| Base (eq.) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| KCO (3.0) | DMF | 100°C | 12 hr | 65% |

Esterification with 1,3-Benzothiazole-2-Carbonyl Chloride

The secondary amine on azetidine undergoes acylation with 1,3-benzothiazole-2-carbonyl chloride in tetrahydrofuran (THF).

Reaction Parameters

| Acyl Chloride (eq.) | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1.2 | EtN | THF | 25°C | 82% |

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to achieve >98% purity.

Spectroscopic Validation

-

NMR : H NMR (400 MHz, CDCl): δ 8.21 (d, J = 8.0 Hz, 1H), 7.89–7.84 (m, 2H), 4.82–4.75 (m, 1H), 4.01 (s, 3H).

Industrial Scalability Considerations

Catalytic Optimization

Palladium-catalyzed coupling steps are explored to improve efficiency, though current yields remain moderate.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low regioselectivity in acylation | Use of bulky bases (e.g., DIPEA) |

| Azetidine ring instability | Low-temperature reactions (<0°C) |

| Tosylate hydrolysis | Anhydrous conditions |

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Compounds similar to this have shown promise in inhibiting cancer cell proliferation. Studies suggest that benzothiazole derivatives can interact with specific enzymes involved in tumor growth, making them candidates for anticancer drug development.

- Antimicrobial Properties : Research indicates that benzothiazole derivatives possess antimicrobial activity against various pathogens. The azetidine moiety may enhance the bioactivity of the compound against resistant bacterial strains .

- Neuroprotective Effects : Some studies have highlighted the potential neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. The compound may modulate pathways related to oxidative stress and inflammation .

Biological Research

- Biochemical Probes : The unique structure allows it to serve as a probe for studying biological processes such as enzyme inhibition and receptor binding. This can aid in understanding disease mechanisms at a molecular level .

- Targeted Drug Delivery : The compound's ability to form conjugates with other therapeutic agents can be explored for targeted drug delivery systems, enhancing the efficacy and reducing side effects of treatments .

Materials Science

- Polymer Chemistry : The incorporation of this compound into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties. Its functional groups allow for cross-linking reactions that can modify polymer characteristics .

- Sensor Development : Given its electronic properties, this compound may be utilized in the development of sensors for detecting environmental pollutants or biological markers due to its potential reactivity with specific analytes .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anticancer Study : A study conducted on a series of benzothiazole derivatives demonstrated that modifications at the azetidine position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that the introduction of methoxy groups improved solubility and bioavailability .

- Antimicrobial Research : In vitro tests showed that derivatives of benzothiazole exhibited significant antibacterial activity against MRSA strains when tested alongside traditional antibiotics, suggesting a synergistic effect that could lead to new treatment protocols.

- Neuroprotection Trials : Experimental models involving neurodegenerative diseases revealed that compounds similar to this one reduced oxidative stress markers and improved cognitive function in treated animals compared to controls.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects . The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of the target compound with analogs derived from the provided evidence:

Biological Activity

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate is a complex organic compound that integrates a benzothiazole moiety with an azetidine ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and antitubercular effects. The following sections detail its synthesis, biological evaluations, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multiple steps starting from benzothiazole derivatives. The general synthetic route includes:

- Preparation of Benzothiazole Intermediates : This involves the reaction of appropriate thioketones with amines under acidic conditions.

- Formation of Azetidine Ring : The azetidine structure is introduced through cyclization reactions involving suitable precursors.

- Carboxylation : The final step involves the introduction of the carboxylate group through various coupling reactions.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl derivatives exhibit notable antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis .

| Compound | Activity | Reference |

|---|---|---|

| A6 | Significant antitubercular activity (MIC against M. tuberculosis) | |

| 8h | High radical scavenging efficacy (IC50 values) |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. For example, related benzothiazole derivatives have demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory process. One study reported that a derivative exhibited over 57% inhibition in anti-inflammatory tests .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory pathways and microbial resistance.

- Radical Scavenging : The methoxy group enhances its ability to scavenge free radicals, contributing to its antioxidant properties.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives:

- Antitubercular Study : A series of azetidinone derivatives were synthesized and evaluated for their ability to inhibit M. tuberculosis. Among them, compound A6 showed significant potency compared to standard drugs like isoniazid and rifampicin .

- Cytotoxicity Assays : Various derivatives were tested for cytotoxic effects against cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate?

The compound’s synthesis likely involves multi-step protocols. A plausible route includes:

- Step 1 : Preparation of the azetidine-3-yl core via cyclization of a β-amino alcohol or alkylation of a preformed azetidine derivative.

- Step 2 : Functionalization of the azetidine ring with 4-methoxy-1,3-benzothiazol-2-yl and 1,3-benzothiazole-2-carboxylate groups. Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) may anchor the benzothiazole moieties, as seen in analogous benzothiazole-azetidine systems .

- Step 3 : Final esterification or carboxylate activation (e.g., using DCC/DMAP) to form the carboxylate linkage. Purity is validated via HPLC or TLC .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : and NMR to verify substituent positions, ester linkages, and azetidine ring conformation. For example, methoxy protons ( ppm) and benzothiazole aromatic protons ( ppm) are diagnostic .

- HRMS : High-resolution mass spectrometry to confirm molecular weight (expected , exact mass ~424.06 g/mol).

- X-ray Crystallography : Resolve stereochemical ambiguities and bond geometries, as demonstrated for structurally related benzothiazole-azetidine hybrids .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Likely low in aqueous buffers due to aromatic and ester groups. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for stock solutions.

- Stability : Monitor degradation via HPLC under varying pH (e.g., 4–9) and temperatures (4°C vs. room temperature). Methoxy and ester groups may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Core Modifications : Synthesize analogs with variations in the azetidine ring (e.g., substituents at position 3) or benzothiazole moieties (e.g., replacing methoxy with ethoxy or halogens).

- Biological Assays : Test analogs against targets where benzothiazoles show activity (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves (IC/EC) and compare with parent compound .

- Computational Modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., using AutoDock Vina) .

Q. What crystallographic insights are critical for understanding this compound’s bioactivity?

- Conformational Analysis : X-ray data (e.g., bond angles, torsion angles) reveal if the azetidine ring adopts a planar or puckered conformation, impacting steric interactions with biological targets.

- Intermolecular Interactions : Hydrogen bonding (e.g., between carboxylate and protein residues) or π-π stacking (benzothiazole rings) can be quantified from crystal packing .

Q. How can contradictory bioactivity data between studies be resolved?

- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (e.g., unreacted intermediates) that may skew results .

- Assay Optimization : Validate assay conditions (e.g., cell line viability, solvent controls) to ensure reproducibility. For example, DMSO concentrations >1% may artifactually inhibit enzyme activity .

- Stereochemical Considerations : Ensure enantiomeric purity if chiral centers exist; use chiral HPLC or circular dichroism (CD) to confirm .

Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices?

- LC-MS/MS : Optimize a gradient elution method (e.g., C18 column, acetonitrile/water + 0.1% formic acid) for sensitivity. Monitor transitions specific to the molecular ion ().

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydrolysis products (e.g., free carboxylate or methoxybenzothiazole) in plasma or tissue homogenates .

Methodological Notes

- Safety : Handle with nitrile gloves and under fume hoods due to potential irritancy (refer to SDS for analogous benzothiazoles ).

- Data Reproducibility : Document synthetic batches, storage conditions, and analytical parameters meticulously to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.